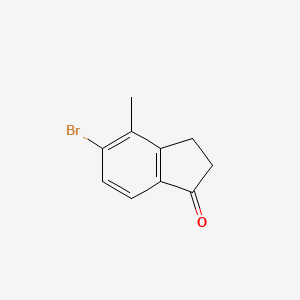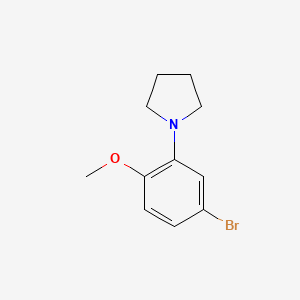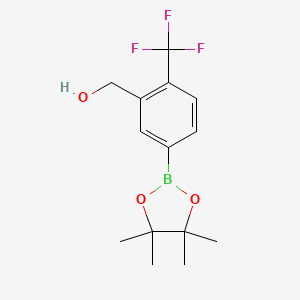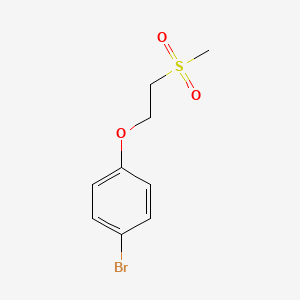
1-Bromo-4-(2-methanesulfonylethoxy)benzene
Übersicht
Beschreibung
“1-Bromo-4-(2-methanesulfonylethoxy)benzene” is a chemical compound with the molecular formula C9H11BrO3S . It is used in various chemical reactions .
Chemical Reactions Analysis
“1-Bromo-4-(2-methanesulfonylethoxy)benzene” can participate in various chemical reactions. For instance, “4-Bromophenyl methyl sulfone” can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N- aryl sulfonamide .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Building Blocks
1-Bromo-4-(2-methanesulfonylethoxy)benzene is a compound that showcases its utility as a precursor in the synthesis of complex molecular structures. For example, studies have demonstrated its utility in the formation of unsaturated sulfones, which can be further transformed into enones or dienones, serving as versatile multi-coupling reagents (Auvray, Knochel, & Normant, 1985). Additionally, it is used in the synthesis of highly functionalized sulfones, indicating its value in creating complex organic compounds with potential applications in drug development and materials science.
Molecular Electronics
In the field of molecular electronics, compounds related to 1-Bromo-4-(2-methanesulfonylethoxy)benzene serve as building blocks for the construction of molecular wires. These aryl bromides are instrumental in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations. This application underscores the role of such compounds in developing advanced materials for electronic devices, emphasizing their contribution to nanotechnology and electronics (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Material Science
The synthesis and manipulation of 1-Bromo-4-(2-methanesulfonylethoxy)benzene derivatives have implications in material science, particularly in the synthesis of luminescent materials and the study of molecular interactions. Research into the fluorescence properties of derivatives indicates potential applications in designing new luminescent materials with specific photophysical properties. Such materials could have applications in optoelectronics, sensor technology, and bioimaging, illustrating the broad applicability of this chemical in research and industrial applications (Zuo-qi, 2015).
Advanced Synthesis Techniques
Advanced synthesis techniques involving 1-Bromo-4-(2-methanesulfonylethoxy)benzene and its analogs have been developed to construct complex molecular architectures efficiently. These techniques include palladium-catalyzed cross-coupling reactions, demonstrating the compound's utility in creating diverse molecular structures. Such methodologies are pivotal in medicinal chemistry, material science, and synthetic organic chemistry, facilitating the development of novel compounds and materials with tailored properties (Fink, Long, Martin, Opromolla, White, Williams, & Zanello, 1997).
Eigenschaften
IUPAC Name |
1-bromo-4-(2-methylsulfonylethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-14(11,12)7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJNFFAPVJBJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)

![9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole](/img/structure/B1444758.png)
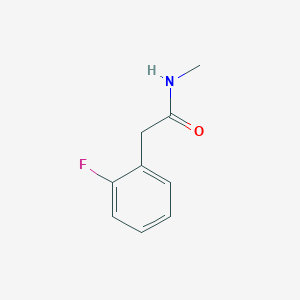

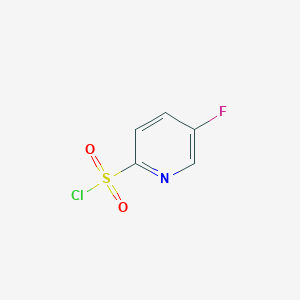
![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)

![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)
![Methyl imidazo[1,2-B]pyridazine-6-carboxylate](/img/structure/B1444770.png)
